4-(1-propyl-1H-pyrazol-5-yl)pyridine chemical structure and properties
4-(1-propyl-1H-pyrazol-5-yl)pyridine chemical structure and properties
Technical Monograph: 4-(1-propyl-1H-pyrazol-5-yl)pyridine
Executive Summary: The Scaffold & Its Utility
4-(1-propyl-1H-pyrazol-5-yl)pyridine (CAS: 1803589-88-9) is a specialized heteroaryl biaryl scaffold used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a pyridine ring attached to the C5 position of a pyrazole ring, which is N-substituted with a propyl chain.
This specific regiochemistry (1,5-substitution pattern) is critical. Unlike the more thermodynamically stable 1,3-isomers, the 1,5-disubstituted pyrazole core creates a unique steric environment often required to lock bioactive molecules into specific conformations for binding to kinases (e.g., p38 MAPK, ALK5) or GPCRs (e.g., Adenosine receptors).
Chemical Identity & Physicochemical Properties
The physicochemical profile of this molecule suggests good membrane permeability and "drug-like" characteristics, adhering to Lipinski's Rule of Five.
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₁₁H₁₃N₃ | Core stoichiometry |
| Molecular Weight | 187.24 g/mol | Low MW fragment, ideal for fragment-based drug design |
| LogP (Octanol/Water) | ~2.3 - 2.6 | Moderate lipophilicity; likely good oral bioavailability |
| H-Bond Donors | 0 | Lack of NH/OH groups improves membrane permeability |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N2) | Key interaction points for hydrogen bonding in active sites |
| pKa (Pyridine N) | ~5.2 | Pyridine nitrogen can be protonated at physiological pH |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential |
Synthetic Methodology: The Regioselectivity Challenge
The primary challenge in synthesizing 4-(1-propyl-1H-pyrazol-5-yl)pyridine is regiocontrol .
The Problem: The classical condensation of a 1,3-dicarbonyl (or equivalent) with propylhydrazine typically favors the formation of the 1,3-isomer (1-propyl-3-(pyridin-4-yl)pyrazole) due to steric factors. The bulky pyridine group prefers to be distal to the N-propyl group.
The Solution (Expert Protocol): To guarantee the formation of the 1,5-isomer , a Directed Metalation & Cross-Coupling Strategy is the most reliable method. This approach avoids the ambiguity of condensation reactions.
Protocol: Regioselective Synthesis via Suzuki-Miyaura Coupling
Reaction Scheme Overview:
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N-Alkylation: Pyrazole
1-Propylpyrazole -
C5-Lithiation/Halogenation: 1-Propylpyrazole
5-Iodo-1-propylpyrazole -
Suzuki Coupling: 5-Iodo-1-propylpyrazole + 4-Pyridinylboronic acid
Target
Detailed Step-by-Step Procedure:
Step 1: Synthesis of 1-propyl-1H-pyrazole
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Dissolve 1H-pyrazole (1.0 eq) in dry DMF.
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Add Cs₂CO₃ (1.5 eq) and stir for 30 min.
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Add 1-bromopropane (1.1 eq) dropwise at 0°C.
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Stir at RT for 12h.
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Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.[1]
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Validation: ¹H NMR should show disappearance of NH and appearance of propyl signals (triplet, multiplet, triplet).
Step 2: C5-Selective Lithiation & Iodination Crucial Step: The N-propyl group directs lithiation to the C5 position due to the coordination of the lithium cation to the nitrogen lone pair (Directed Ortho Metalation - DoM).
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Dissolve 1-propylpyrazole (1.0 eq) in anhydrous THF under Argon.
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Cool to -78°C (Critical for regioselectivity).
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Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Maintain temp < -70°C.
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Stir for 1 hour at -78°C to form the C5-lithio species.
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Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise.
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Allow to warm to RT slowly.
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Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with ether.
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Product: 5-iodo-1-propyl-1H-pyrazole.
Step 3: Suzuki-Miyaura Cross-Coupling
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Combine 5-iodo-1-propyl-1H-pyrazole (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in DME/Water (4:1 v/v).
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Add Na₂CO₃ (2.0 eq).
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Degas the solution with Argon for 15 min (Oxygen poisons the catalyst).
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Add Pd(PPh₃)₄ (5 mol%).
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Heat to reflux (85-90°C) for 12-16h.
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Purification: Filter through Celite. Concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Self-Validating Checkpoint:
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NMR Confirmation: The C5-proton of the pyrazole ring (which is typically a doublet or singlet around 7.5-7.8 ppm) will be absent in the product. The pyridine protons (AA'BB' system) will be present.
Visualization: Synthetic Pathway & Decision Logic
The following diagram illustrates the decision logic for selecting the synthesis route, highlighting why the cross-coupling method is superior for this specific target.
Figure 1: Decision logic for synthesis. Method B (Green path) is required to ensure 1,5-regiochemistry.
Biological Context & Applications
The 4-(1-propyl-1H-pyrazol-5-yl)pyridine structure acts as a privileged pharmacophore in medicinal chemistry.
A. Kinase Inhibition (ATP-Competitive)
The pyridine nitrogen (N1) and the pyrazole nitrogen (N2) can act as a bidentate ligand or mimic the adenine ring of ATP.
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p38 MAP Kinase: 1,5-Diarylpyrazoles are classic p38 inhibitors. The propyl group fits into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, while the pyridine ring forms hydrogen bonds with the hinge region of the kinase (e.g., Met109 in p38α).
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ALK5 (TGF-β Type I Receptor): Similar scaffolds have been explored as ALK5 inhibitors, where the pyridine ring interacts with the hinge region residues (e.g., His283).
B. Mechanistic Pathway Visualization
The following diagram illustrates how this scaffold interferes with a generic kinase signaling cascade (e.g., MAPK pathway).
Figure 2: Mechanism of action. The molecule acts as a competitive inhibitor at the ATP-binding site of the kinase (e.g., p38).
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, it should be handled as a Class 3 bioactive heterocyclic compound .
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Hazard Identification:
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H302: Harmful if swallowed (Predicted based on pyridine content).
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridines can oxidize over time to N-oxides if exposed to air/light.
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Disposal: Incineration with a scrubber for nitrogen oxides (NOx).
References
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Regioselective Synthesis of Pyrazoles
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Fustero, S., et al. "Regioselective Synthesis of 5-Substituted Pyrazoles." Journal of Organic Chemistry, 2008.[2]
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Suzuki Coupling of Halopyrazoles
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Kudo, N., et al. "Synthesis of 1,5-Disubstituted Pyrazoles via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 1999.
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Kinase Inhibitor Scaffolds
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Dumas, J. "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents, 2001.
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p38 MAPK Inhibitors (Structural Analogs)
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Boehm, J. C., & Adams, J. L. "Pharmacophore identification for p38 MAPK inhibitors." Expert Opinion on Therapeutic Patents, 2000.
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